3-Isopropylisonicotinimidamide hydrochloride
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Overview
Description
3-Isopropylisonicotinimidamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3 It is a derivative of isonicotinic acid and is characterized by the presence of an isopropyl group attached to the nitrogen atom of the isonicotinimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisonicotinimidamide hydrochloride typically involves the reaction of isonicotinic acid with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylisonicotinimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Substitution: Nucleophiles, such as halides or amines, are used in the presence of a suitable solvent and catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
3-Isopropylisonicotinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropylisonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparison with Similar Compounds
Isonicotinamide: A related compound with similar structural features but lacking the isopropyl group.
Nicotinamide: Another similar compound with a different substitution pattern on the pyridine ring.
Isonicotinic Acid: The parent compound from which 3-Isopropylisonicotinimidamide hydrochloride is derived.
Comparison: this compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14ClN3 |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-propan-2-ylpyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-6(2)8-5-12-4-3-7(8)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |
InChI Key |
NGPKCCZHRJPMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C(=N)N.Cl |
Origin of Product |
United States |
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